Dibromoacetic Acid

Catalog No.
S604742
CAS No.
631-64-1
M.F
C2H2Br2O2
M. Wt
217.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromoacetic Acid

CAS Number

631-64-1

Product Name

Dibromoacetic Acid

IUPAC Name

2,2-dibromoacetic acid

Molecular Formula

C2H2Br2O2

Molecular Weight

217.84 g/mol

InChI

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)

InChI Key

SIEILFNCEFEENQ-UHFFFAOYSA-N

SMILES

Array

solubility

Very soluble in ethanol; soluble in diethyl ether
In water, 2.11X10+6 mg/L at 25 °C

Synonyms

2,2-Dibromoacetic Acid; DBAA

Canonical SMILES

C(C(=O)O)(Br)Br

The exact mass of the compound Dibromoacetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.69 mvery soluble in ethanol; soluble in diethyl etherin water, 2.11x10+6 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

Dibromoacetic Acid (DBAA, CAS: 631-64-1) is a dihalogenated carboxylic acid widely utilized as a critical analytical standard in water quality testing, a specialized precursor in organic synthesis, and a model compound in toxicological research [1]. Characterized by two highly electrophilic bromine atoms adjacent to a carboxylic acid group, DBAA exhibits pronounced reactivity in nucleophilic substitution and elimination pathways [2]. For industrial and scientific buyers, DBAA's value lies in its specific hydrolytic profile, its unique pharmacokinetic behavior in mammalian models, and its ability to participate in direct, stereoselective carbon-carbon bond formations without the need for protective groups[3]. Its distinct physicochemical properties necessitate careful procurement evaluation against its chlorinated and monobrominated analogs to ensure process compatibility and analytical accuracy.

Substituting Dibromoacetic Acid with closely related analogs, such as Dichloroacetic Acid (DCAA) or Monobromoacetic Acid (MBAA), fundamentally compromises both synthetic workflows and analytical compliance [1]. In environmental monitoring, DBAA is a strictly regulated disinfection byproduct with specific trace-level detection limits; substituting it with a generic haloacetic acid standard invalidates instrument calibration and regulatory reporting [2]. In synthetic applications, the weaker carbon-bromine bonds of DBAA compared to the carbon-chlorine bonds of DCAA result in significantly different reaction kinetics, allowing for direct stereoselective reactions that DCAA cannot efficiently perform [3]. Furthermore, DBAA's distinct hydrolytic degradation rate and rapid hepatic first-pass metabolism mean that it cannot be interchanged with DCAA in long-term storage formulations or in vivo toxicological models without causing severe data artifacts or process failures [4].

Hydrolytic Degradation Kinetics and Storage Stability

The stability of haloacetic acids in aqueous environments is highly dependent on their halogen substituents. DBAA demonstrates an extrapolated aqueous hydrolysis half-life of 12 years at 15°C, whereas its chlorinated analog, DCAA, exhibits a significantly longer half-life of 68 years under identical conditions[1]. At elevated temperatures (82°C), the hydrolysis rate constant for DBAA is 1.86 × 10^-6 s^-1, indicating a faster degradation pathway compared to DCAA [1].

Evidence DimensionAqueous hydrolysis half-life at 15°C
Target Compound Data12 years (DBAA)
Comparator Or Baseline68 years (DCAA)
Quantified DifferenceDBAA degrades >5.6 times faster via hydrolysis than DCAA in aqueous environments.
ConditionsExtrapolated aqueous solution at 15°C

Procurement teams must specify stricter moisture-barrier packaging and shorter shelf-life turnover for DBAA compared to DCAA to prevent hydrolytic degradation during storage.

SmI2-Promoted Stereoselective C-C Bond Formation

In organic synthesis, DBAA serves as a highly efficient precursor for the generation of (E)-α,β-unsaturated carboxylic acids. When promoted by samarium diiodide (SmI2), unprotected DBAA reacts directly with aldehydes to form C-C bonds with total E-stereoselectivity [1]. This direct aldol-type reaction and subsequent β-elimination bypasses the multi-step protection and deprotection sequences typically required when using traditional unhalogenated or monohalogenated carboxylic acid precursors [1].

Evidence DimensionSynthetic steps for (E)-α,β-unsaturated carboxylic acid generation
Target Compound Data1-step direct reaction using unprotected DBAA
Comparator Or BaselineMulti-step sequence (protection, reaction, deprotection) using traditional precursors
Quantified DifferenceEliminates 2 synthetic steps (protection/deprotection) while maintaining >99% E-stereoselectivity.
ConditionsSmI2-promoted reaction with aldehydes

Procuring DBAA for unsaturated acid synthesis drastically shortens manufacturing workflows and improves atom economy by bypassing functional group protection.

Pharmacokinetic Bioavailability in Mammalian Models

The toxicokinetic profile of DBAA differs significantly from its chlorinated counterparts, making it uniquely suited for specific metabolic studies. In male F344/N rat models, the oral bioavailability of DBAA is approximately 30%[1]. This is substantially lower than the bioavailability typically observed for DCAA, a difference explicitly attributed to the much greater rate of hepatic first-pass metabolism experienced by DBAA [1].

Evidence DimensionOral bioavailability
Target Compound Data~30% oral bioavailability (DBAA)
Comparator Or BaselineHigher systemic bioavailability (DCAA)
Quantified DifferenceDBAA exhibits significantly lower systemic bioavailability (30%) due to rapid hepatic first-pass metabolism compared to DCAA.
ConditionsMale F344/N rat oral administration model

Researchers designing toxicological or metabolic assays must procure DBAA specifically to study rapid first-pass hepatic clearance mechanisms that DCAA fails to model accurately.

Trace-Level Analytical Detection Limits for Environmental Compliance

As a regulated disinfection byproduct, DBAA requires highly sensitive analytical calibration. Under EPA Method 552.3 utilizing liquid-liquid microextraction and GC-ECD, DBAA has a Method Detection Limit (MDL) of 0.021 µg/L [1]. In contrast, DCAA has an MDL of 0.084 µg/L under the same analytical protocol [1]. This necessitates the use of ultra-high-purity DBAA standards to ensure accurate instrument calibration at these extreme trace levels.

Evidence DimensionMethod Detection Limit (MDL) via GC-ECD
Target Compound Data0.021 µg/L (DBAA)
Comparator Or Baseline0.084 µg/L (DCAA)
Quantified DifferenceDBAA requires an analytical calibration sensitivity exactly 4 times greater (lower MDL) than DCAA.
ConditionsEPA Method 552.3 (Liquid-liquid microextraction, derivatization, GC-ECD)

Environmental testing labs must procure ultra-high-purity DBAA reference standards to reliably calibrate instruments for its uniquely stringent trace-level detection requirements.

Regulatory Compliance Standard for Water Quality Testing

Because DBAA requires a highly sensitive Method Detection Limit of 0.021 µg/L via GC-ECD, ultra-high-purity DBAA is procured by environmental laboratories as an essential calibration standard [1]. It ensures accurate quantification of brominated disinfection byproducts in municipal drinking water, a regulatory requirement that cannot be fulfilled by DCAA or other haloacetic acid standards.

Streamlined Precursor for (E)-α,β-Unsaturated Carboxylic Acids

In pharmaceutical and fine chemical manufacturing, DBAA is a highly efficient precursor for SmI2-promoted aldol-type reactions with aldehydes[2]. Its ability to undergo direct C-C bond formation with total E-stereoselectivity allows process chemists to bypass the costly and time-consuming protection-deprotection sequences required when using traditional unhalogenated or monohalogenated precursors.

In Vivo Pharmacokinetic and Toxicological Modeling

Due to its rapid hepatic first-pass metabolism and resulting ~30% oral bioavailability, DBAA is specifically selected over DCAA for toxicological assays evaluating the hepatic clearance of haloacetic acids [3]. Researchers procure DBAA to accurately model the unique metabolic pathways and oxidative stress responses associated with brominated environmental contaminants, ensuring physiological relevance in mammalian models.

Physical Description

Hygroscopic solid; [HSDB] White deliquescent solid; [IARC] Beige hygroscopic crystals; [Sigma-Aldrich MSDS]

Color/Form

Hygroscopic crystals

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.84011 Da

Monoisotopic Mass

215.84215 Da

Boiling Point

232-234 °C (decomposition)
BP: 195 °C at 250 mm Hg; 130 °C at 16 mm Hg

Flash Point

235 °F (113 °C) (closed cup)

Heavy Atom Count

6

LogP

log Kow = 0.70 (est)

Decomposition

When heated to decomposition it emits toxic vapors of /bromide./

Melting Point

48 °C

UNII

7FUW62YY5L

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Alkylating Agents

Mechanism of Action

... The ability of dibromoacetic acid (DBA) to cause DNA hypomethylation, glycogen accumulation, and peroxisome proliferation /was examined/ ... Female B6C3F1 mice and male Fischer 344 rats were administered 0, 1,000, and 2,000 mg/L DBA in drinking water. The animals were euthanized after 2, 4, 7, and 28 days of exposure. Dibromoacetic acid caused a dose-dependent and time-dependent decrease of 20% to 46% in the 5-methylcytosine content of DNA. Hypomethylation of the c-myc gene was observed in mice after 7 days of DBA exposure. Methylation of 24 CpG sites in the insulin-like growth factor 2 (IGF-II) gene was reduced from 80.2% +/- 9.2% to 18.8% +/- 12.9% by 2,000 mg/l DBA for 28 days. mRNA expression of the c-myc and IGF-II genes in mouse liver was increased by DBA. A dose-dependent increase in the mRNA expression of the c-myc gene was also observed in rats. In both mice and rats, DBA caused dose-dependent accumulation of glycogen and an increase of peroxisomal lauroyl-CoA oxidase activity. Hence, DBA, like dichloroacetic acid and trichloroacetic acid, induced hypomethylation of DNA and of the c-myc and IGF-II genes, increased mRNA expression of both genes, and caused peroxisome proliferation. Again like DCA, DBA also induced glycogen accumulation. These results indicate that DBA shares biochemical and molecular activities in common with dichloroacetic acid and/or trichloroacetic acid, suggesting that it might also be a liver carcinogen.
Haloacetic acids (HAs) are embryotoxic contaminants commonly found in drinking water. The mechanism of HA embryotoxicity ... may be mediated in part by protein kinase C (PKC) inhibition. This study was conducted to evaluate the pathogenesis of HA embryotoxicity, and to compare these data with those from specific (Bis I) and non-specific (staurosporine) inhibitors of PKC. Embryos were incubated for varying times with several HAs, Bis I, staurosporine, or Bis V (a negative control). Cell cycle analysis was performed by flow cytometry following nuclear staining with propidium iodide; apoptosis was evaluated by fluorescence microscopy following LysoTracker staining. At concentrations producing 100% embryotoxicity with no embryolethality, only staurosporine perturbed the cell cycle. However, flow cytometry revealed accumulation of sub-G1 events (an apoptotic indicator) across time with bromochloroacetic acid, dichloroacetic acid, and staurosporine, but not dibromoacetic acid, Bis I, or Bis V. Sub-G1 events were particularly prominent in the head region, and remained at control levels in the heart. LysoTracker staining confirmed a similar pattern of apoptosis in the intact embryo; BCA and DCA produced intense staining in the prosencephalon, with virtually no staining in the heart. These data indicate that while cell-cycle perturbation may not mediate the pathogenesis of HA embryotoxicity, these agents do induce embryonic apoptosis. In addition, the lack of Bis I-induced apoptosis indicates that PKC inhibition is unlikely to be the sole mediator of HA embryotoxicity.
The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death.
The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete.
The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.

Vapor Pressure

0.02 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

631-64-1

Absorption Distribution and Excretion

Dibromoacetic acid (DBA) ... /was/ provided in drinking water in range-finding reproductive/developmental toxicity studies (rats) ... Studies included absorption and biodisposition of DBA ... including passage into placentas, amniotic fluid, fetuses ... or milk ... . The DBA ... range-finding reproductive/developmental toxicity studies each included 50 Sprague-Dawley rats/sex/group. DBA (0, 125, 250, 500, or 1000 ppm) ... was provided in drinking water 14 days premating through gestation and lactation (63 to 70 days). ... Satellite groups (6 male, 17 female rats/group/study ... were used for bioanalytical sampling. Rats ... had exposure-related reduced water consumption caused by apparent taste aversion to DBA ..., especially in the parental animals at the two highest exposure levels (500 and 1000 ppm DBA ... . Female rats consumed slightly higher mg/kg/day doses of DBA than male rats, especially during gestation and lactation; weanling rats consumed the highest mg/kg/day doses. DBA produced detectable and quantifiable concentrations in plasma, placentas, amniotic fluid, and milk. Plasma samples confirmed that rats drink predominately during the dark; this drinking pattern, not accumulation, produced detectable plasma concentrations for 18 to 24 hours/day...
Dibromoacetate was measured in the testicular interstitial fluid of male Sprague-Dawley rats given five daily gavage doses of 250 mg dibromoacetate/kg body weight ... . The level of dibromoacetate in testicular fluid peaked at 79 ug/mL (approximately 370 uM) 30 minutes after the last dose, and the half-life was approximately 1.5 hours.
Dibromoacetate was administered to Sprague-Dawley rats in drinking water at concentrations ranging from 125 to 1,000 ppm (mg/L) with exposures beginning 14 days before cohabitation and continuing through gestation and lactation ... Quantifiable levels of dibromoacetate were measured in parental and fetal plasma, placental tissue, amniotic fluid, and milk. Thus, dibromoacetate crosses the placenta and is taken up by fetal tissue.
The oral bioavailability of dibromoacetate was reported to be 30% in male F344/N rats ... . The lower bioavailability of dibromoacetate compared to dichloroacetate is due to greater first-pass metabolism of dibromoacetate in the liver.

Wikipedia

Dibromoacetic acid

Biological Half Life

Dibromoacetate was measured in the testicular interstitial fluid of male Sprague-Dawley rats given five daily gavage doses of 250 mg dibromoacetate/kg body weight ... . The half-life was approximately 1.5 hours.

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]

General Manufacturing Information

Acetic acid, 2,2-dibromo-: ACTIVE
Haloacetic acids (five) (HAA5) mean the sum of the concentrations in milligrams per liter of the haloacetic acid compounds (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid), rounded to two significant figures after addition. /Haloacetic Acids (five) (HAA5)/
Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/

Analytic Laboratory Methods

Method: EPA-NERL 552.1; Procedure: ion-exchange liquid-solid extraction and gas chromatography with an electron capture detector; Analyte: dibromoacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.09 ug/L.
Method: EPA-OGWDW/TSC 552.2; Procedure: liquid-liquid extraction, derivitization and gas chromatography with electron capture detection; Analyte: dibromoacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.066 ug/L.
Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: dibromoacetic acid; Matrix: drinking water; Detection Limit: 0.021 ug/L.
Method: Standard Methods 6251B; Procedure: micro liquid-liquid extraction gas chromatography with electron capture detector; Analyte: dibromoacetic acid; Matrix: water; Detection Limit: 0.06 ug/L.

Storage Conditions

Keep tightly closed.

Interactions

The disinfection by-product dibromoacetic acid (DBA) has been found in female rats to increase circulating concentrations of both estradiol (E2) and estrone (E1). This effect is apparently due, at least in part, to a suppression in hepatic catabolism. The present study investigated whether DBA, by increasing sex steroid levels, is able either to augment the hypothalamic up-regulation involved in triggering a luteinizing hormone (LH) surge, or to affect the ability of the neurotoxicant sodium dimethyldithiocarbamate (DMDC) to block the surge. Sprague-Dawley rats were gavaged for 14 days with DBA (0-150 mg/kg) and ovariectomized on dosing day 11, and at the same time implanted with an estradiol capsule to generate daily LH surges. An injection of 0.1 mM/kg DMDC was administered at 13:00 hr on day 14 and blood was sampled over the afternoon. DBA induced a dose-related increase in total estrogens. For identified surges, areas under the LH curve partitioned into two groups, comprising the two lower (0 and 37.5 mg/kg DBA) and the two higher (75 and 150 mg/kg) treatment groups. Consequently, low and high DBA groups were compared and found to be significantly different. At 150 mg DBA/0.1 mM DMDC, the timing of an identifiable LH peak was comparable to non-DMDC females, unlike the 37.5mg DBA/0.1 mM DMDC group in which the appearance of peak concentrations was delayed. A significant effect with DBA treatment alone was not present. Results indicated that this exposure to DBA induced a dose-related increase in total estrogen concentrations that paralleled a diminished DMDC blockade of the LH surge. The effect appeared to be attributable to an augmentation in the estrogen-associated up-regulation in brain mechanisms stimulating the surge.
Chlorination of drinking water generates disinfection by-products (DBPs) , which have been shown to disrupt spermatogenesis in rodents at high doses, suggesting that DBPs could pose a reproductive risk to men. ... A cohort study /was conducted/ to evaluate semen quality in men with well-characterized exposures to DBPs. ... The results of the present study do not support an association between exposure to DBPs at levels approaching regulatory limits and adverse sperm outcomes, although /there was/ an association between total organohalides and sperm concentration. ... The lone association of total organohalide exposure with sperm concentration may lend support to findings that have suggested that total organohalide is a stronger risk factor for adverse pregnancy outcomes than any of the regulated DBP groups or species and that the toxicity of total organohalides is greater than that of the individual or subclasses of DBPs. ... /Disinfection by-products/

Dates

Last modified: 08-15-2023

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